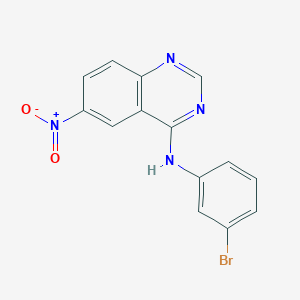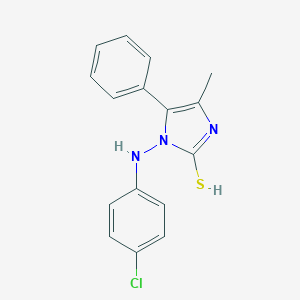
1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol is a chemical compound that has been studied for its potential use in scientific research. This compound is synthesized using a specific method and has been shown to have a mechanism of action that affects biochemical and physiological processes. The purpose of
Mecanismo De Acción
More studies are needed to fully understand the mechanism of action of this compound and its effects on various biological systems.
2. Development of New Cancer Treatments: The antitumor activity of this compound makes it a potential candidate for developing new cancer treatments.
3. Development of Neuroprotective Agents: The neuroprotective effects of this compound make it a potential candidate for developing new treatments for stroke and traumatic brain injury.
4. Optimization of
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Purity: This compound can be synthesized with high purity using standard purification techniques, making it useful for studying biological systems.
2. Well-Characterized: The synthesis and characterization of this compound have been well-documented, making it easy to reproduce in other labs.
3. Specific
Direcciones Futuras
There are several future directions for research on 1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol. Some of these directions include:
1. Further Studies on
Métodos De Síntesis
The synthesis method for this compound may be optimized to increase yield and purity, making it more accessible for research purposes.
Conclusion:
1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol is a chemical compound that has been studied for its potential use in scientific research. This compound is synthesized using a specific method and has been shown to have a mechanism of action that affects biochemical and physiological processes. 1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol has several advantages and limitations for lab experiments and has been studied for its potential use in cancer research, neurological research, and cardiovascular research. There are several future directions for research on this compound, including further studies on its mechanism of action and the development of new cancer treatments and neuroprotective agents.
Aplicaciones Científicas De Investigación
1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol has been studied for its potential use in scientific research. This compound has been shown to have a mechanism of action that affects biochemical and physiological processes, making it useful for studying various biological systems. Some of the scientific research applications of this compound include:
1. Cancer Research: 1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer treatment.
2. Neurological Research: This compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, making it useful for studying the mechanisms of neuroprotection.
3. Cardiovascular Research: 1-(4-Chloroanilino)-4-methyl-5-phenylimidazole-2-thiol has been shown to have vasodilatory effects, making it useful for studying the mechanisms of vasodilation and potential treatments for cardiovascular disease.
Propiedades
IUPAC Name |
3-(4-chloroanilino)-5-methyl-4-phenyl-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S/c1-11-15(12-5-3-2-4-6-12)20(16(21)18-11)19-14-9-7-13(17)8-10-14/h2-10,19H,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXNPRWRKZQXIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=S)N1)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-amino-5-[(E)-hydroxyiminomethyl]benzoate](/img/structure/B64938.png)
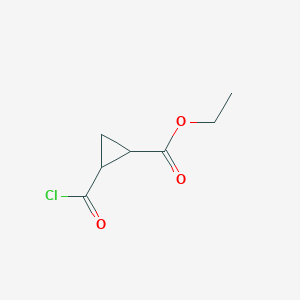
![1-Chloro-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B64941.png)
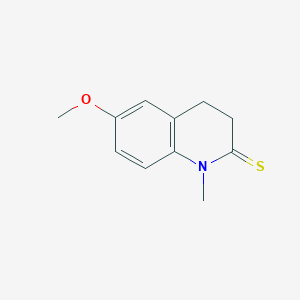


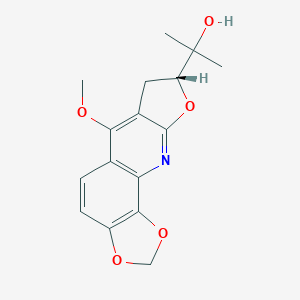
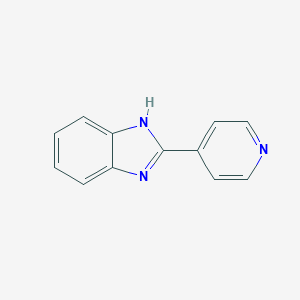
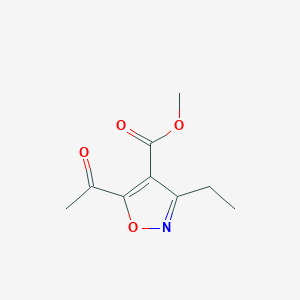
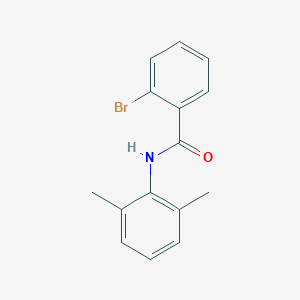
![5-Hydroxybenzo[d]isoxazol-3(2H)-one](/img/structure/B64969.png)

